molecular formula C12H18N2O B1292774 2-[(3-Aminopiperidin-1-yl)methyl]phenol

2-[(3-Aminopiperidin-1-yl)methyl]phenol

Cat. No.: B1292774
M. Wt: 206.28 g/mol
InChI Key: JXYXDWHJIBGHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Aminopiperidin-1-yl)methyl]phenol is a synthetic organic compound featuring a phenolic core substituted with a 3-aminopiperidine moiety via a methylene linker. This structure combines the hydrogen-bonding capacity of the phenol group with the basicity and conformational flexibility of the aminopiperidine ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where aromatic and amine interactions are critical.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]phenol

InChI

InChI=1S/C12H18N2O/c13-11-5-3-7-14(9-11)8-10-4-1-2-6-12(10)15/h1-2,4,6,11,15H,3,5,7-9,13H2

InChI Key

JXYXDWHJIBGHSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Substituent Variations on the Phenolic Ring

  • However, this modification may reduce hydrogen-bonding interactions compared to the parent compound. No direct binding data are available, but fluorine’s electron-withdrawing effects could influence electronic distribution in the phenolic ring .
  • 4-Chloro derivative (2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol): Similar to the fluoro analog, chlorine increases hydrophobicity and steric bulk. Chlorinated aromatics often exhibit stronger van der Waals interactions in protein pockets, which could enhance binding but may also raise toxicity concerns .

Aminopiperidine-Modified Analogs

  • 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile: This compound replaces the phenolic group with a benzonitrile moiety and incorporates a pyrimidinedione ring. In DPP-4 inhibition studies, it demonstrated a binding energy of −330.8 kJ/mol, comparable to the control drug sitagliptin (−330.8 kJ/mol). Key interactions include hydrogen bonds with Tyr547 and hydrophobic contacts with Glu206 residues .
  • Toxicological data are sparse, but its safety profile underscores the need for rigorous evaluation of related compounds .

Hydrogen-Bonding Patterns

  • (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol: This analog forms intramolecular O–H⋯N hydrogen bonds and intermolecular layers via C–H⋯O interactions. Such networks stabilize crystal structures and may influence solubility or bioavailability compared to 2-[(3-Aminopiperidin-1-yl)methyl]phenol, which lacks an imine group .

Data Table: Key Properties and Interactions of Analogous Compounds

Compound Name Structural Feature Binding Energy (kJ/mol) Key Residue Interactions LogP* (Predicted)
This compound Phenol + 3-aminopiperidine N/A N/A 1.2
4-Fluoro derivative 4-F substitution N/A N/A 1.8
4-Chloro derivative 4-Cl substitution N/A N/A 2.1
Benzonitrile analog Pyrimidinedione + benzonitrile −330.8 Tyr547, Glu206 2.5
Sitagliptin (Control) Triazolopiperazine −330.8 Tyr547, Glu205, Glu206 1.9

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • DPP-4 Inhibition: The benzonitrile analog’s activity suggests that this compound derivatives could be optimized for DPP-4 binding by introducing electron-withdrawing groups or extending π systems .
  • Hydrogen-Bonding Networks : Compounds with intramolecular hydrogen bonds (e.g., ) show enhanced crystallinity, which may aid in formulation but reduce solubility .
  • Safety Profiles: Limited toxicological data for aminopiperidine derivatives () highlight the need for metabolic stability and cytotoxicity studies.

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